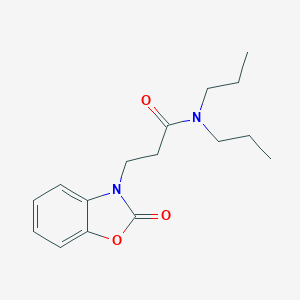
3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N,N-dipropylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N,N-dipropylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as DPA-714 and belongs to the family of benzoxazole derivatives.
科学的研究の応用
DPA-714 has been extensively studied for its potential applications in various fields of research. One of the significant applications of DPA-714 is in the field of neuroimaging. DPA-714 is a ligand for the translocator protein (TSPO), which is highly expressed in activated microglia and astrocytes in the brain. TSPO imaging using DPA-714 has been used to detect neuroinflammation in various neurological disorders such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, and stroke.
作用機序
DPA-714 binds to the TSPO on the outer mitochondrial membrane, which is upregulated in activated microglia and astrocytes. The binding of DPA-714 to TSPO leads to the modulation of the mitochondrial membrane potential, which regulates the production of reactive oxygen species (ROS) and the release of pro-inflammatory cytokines. DPA-714 has been shown to reduce the production of ROS and pro-inflammatory cytokines, thereby reducing neuroinflammation.
Biochemical and Physiological Effects:
DPA-714 has been shown to have several biochemical and physiological effects. In animal studies, DPA-714 has been shown to reduce neuroinflammation, oxidative stress, and neuronal damage. DPA-714 has also been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
実験室実験の利点と制限
One of the significant advantages of using DPA-714 in lab experiments is its high binding affinity for TSPO. DPA-714 has been shown to have a higher binding affinity for TSPO than other TSPO ligands such as PK11195. However, one of the limitations of using DPA-714 is its relatively short half-life, which limits its use in longitudinal studies.
将来の方向性
There are several future directions for the research on DPA-714. One of the significant future directions is the development of new TSPO ligands with longer half-lives and higher binding affinities for TSPO. Another future direction is the investigation of the role of DPA-714 in other neurological disorders such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, the use of DPA-714 in clinical studies for the diagnosis and treatment of neuroinflammation in humans is a promising future direction.
Conclusion:
In conclusion, DPA-714 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of DPA-714 involves the reaction of 2-amino-6-chlorobenzoxazole with 3-(dipropylamino)propanoyl chloride. DPA-714 has been extensively studied for its potential applications in neuroimaging, and its mechanism of action involves the modulation of the mitochondrial membrane potential, which regulates the production of ROS and the release of pro-inflammatory cytokines. DPA-714 has several biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are several future directions for the research on DPA-714, including the development of new TSPO ligands and the investigation of its role in other neurological disorders.
合成法
The synthesis of DPA-714 involves the reaction of 2-amino-6-chlorobenzoxazole with 3-(dipropylamino)propanoyl chloride in the presence of triethylamine. The reaction takes place at room temperature, and the product is obtained in high yield after purification by column chromatography.
特性
IUPAC Name |
3-(2-oxo-1,3-benzoxazol-3-yl)-N,N-dipropylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-3-10-17(11-4-2)15(19)9-12-18-13-7-5-6-8-14(13)21-16(18)20/h5-8H,3-4,9-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIFLMIWRDHVTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)CCN1C2=CC=CC=C2OC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-oxo-1,3-benzoxazol-3-yl)-N,N-dipropylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

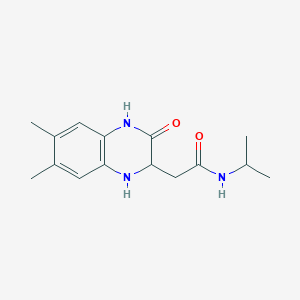
![Methyl 3-[(4-nitrobenzoyl)(2-pyridinyl)amino]propanoate](/img/structure/B362456.png)
![(9E)-9-(2-phenylhydrazinylidene)-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B362457.png)
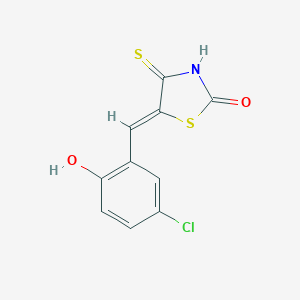
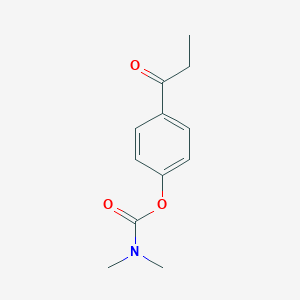
![7-(2-ethoxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B362467.png)
![Methyl 4-[(1,1-dioxothiolan-3-yl)carbamothioylsulfanylmethyl]benzoate](/img/structure/B362475.png)
![4-[(5-bromo-2-fluorobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B362477.png)
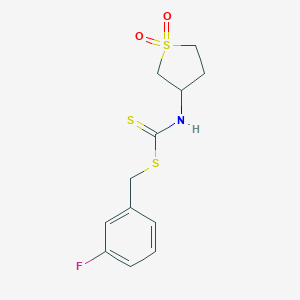
![2-(3-Hydroxypropyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B362482.png)
![3-[(4-Tert-butylphenyl)formamido]propanoic acid](/img/structure/B362495.png)

![2-(4-fluorophenoxy)-N-[2-(morpholin-4-yl)ethyl]propanamide](/img/structure/B362497.png)
![Ethyl 4-[(2-hydroxypropyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B362498.png)